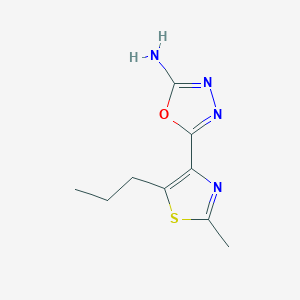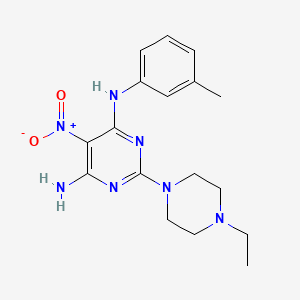
5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole and oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of Thiazole and Oxadiazole Rings: The final compound can be obtained by coupling the thiazole and oxadiazole intermediates through a suitable linker, such as an amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Agriculture: It may be used as a pesticide or herbicide due to its potential bioactivity.
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine
- 5-(2-Propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine
- 5-(2-Methyl-5-ethyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-(2-Methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is unique due to the specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H12N4OS |
|---|---|
Molecular Weight |
224.29 g/mol |
IUPAC Name |
5-(2-methyl-5-propyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H12N4OS/c1-3-4-6-7(11-5(2)15-6)8-12-13-9(10)14-8/h3-4H2,1-2H3,(H2,10,13) |
InChI Key |
JFSUIIQQOIAREG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)C)C2=NN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11263850.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11263855.png)

![4-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11263863.png)
![N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B11263867.png)
![N-(3-Chlorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11263869.png)
![4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11263873.png)
![N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B11263878.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(trifluoromethyl)benzamide](/img/structure/B11263910.png)
![N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B11263913.png)
![Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11263919.png)
![3-benzyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11263921.png)

![3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11263941.png)
